![molecular formula C10H7BrO2S B3286494 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 82788-31-6](/img/structure/B3286494.png)
5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the empirical formula C9H5BrO2S . It is a solid substance and its molecular weight is 257.10 . This compound belongs to the class of organic compounds known as phenylbenzamines .
Synthesis Analysis
The synthesis of benzofuran derivatives, which include this compound, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(=O)c1cc2cc(Br)ccc2s1 . The InChI key for this compound is ONNFNEFYXIPHCA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 257.10 . The empirical formula of this compound is C9H5BrO2S .Scientific Research Applications
Organic Synthesis Applications
Organic synthesis plays a crucial role in developing methodologies for constructing complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl as described by Qiu et al. (2009) demonstrates the significance of halogenated intermediates in the manufacture of pharmaceuticals, such as flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu, Gu, Zhang, & Xu, 2009). This highlights the importance of brominated compounds and their derivatives in medicinal chemistry.
Pharmacological Research
Pharmacological research often investigates the bioactivity of compounds, including their potential as anticancer agents. The exploration of Knoevenagel condensation products for developing anticancer agents by Tokala, Bora, & Shankaraiah (2022) underscores the relevance of chemical reactions in synthesizing biologically active molecules with potential therapeutic applications (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Toxicological Studies
Understanding the environmental concentrations and toxicological profiles of chemical compounds is essential for assessing their safety and ecological impact. For example, Koch & Sures (2018) review the environmental presence and toxicity of 2,4,6-tribromophenol, a compound used in various industrial applications, highlighting the need for comprehensive toxicological evaluations to ensure public health and environmental safety (Koch & Sures, 2018).
Safety and Hazards
Future Directions
Benzofuran compounds, which include 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research directions may include the development of novel methods for constructing benzofuran rings and the exploration of their biological activities .
properties
IUPAC Name |
5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGMFUNKWVSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82788-31-6 | |
Record name | 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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